Atractylodin
Overview
Description
Atractylodin is a natural compound found in the roots of Atractylodes lancea, a traditional Chinese medicinal herb. It is a sesquiterpenoid with a unique structure that has garnered interest due to its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Mechanism of Action
- PI3Kγ plays a crucial role in cell survival, proliferation, and migration by activating downstream pathways, including Akt/mTOR/p70S6K signaling .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Atractylodin interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions . It has been found to inhibit the proliferation of cancer cells by regulating key enzymes and proteins involved in cell cycle progression . For instance, it increases the level of p21, a cyclin-dependent kinase inhibitor, and decreases the levels of cyclin B1, CDK1, and Cdc25c, resulting in the inhibition of cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress inflammatory responses in cells, inhibit mast cell-mediated allergic reactions, and decrease the release of inflammatory mediators such as histamine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to regulate the MAPK, STAT3, and NF-κB signaling pathways, which are crucial for cellular functions such as cell proliferation, differentiation, and apoptosis . Moreover, it has been found to block the pore formation of listeriolysin O, a virulence factor of Listeria monocytogenes, thereby attenuating the pathogenicity of this bacterium .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a rapid absorption but slow metabolism, indicating its stability in the system
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a study on Listeria monocytogenes infection in mice, this compound treatment provided effective therapeutic benefits, as evidenced by decreased bacterial burden and diminished inflammation . The survival rate of infected mice increased significantly with this compound treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways . In a cytochrome P450 (CYP450)-mimetic oxidation model, this compound is converted into other compounds via biochemical modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Atractylodin can be synthesized through a multi-step reaction process. The synthesis involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by oxidation with manganese dioxide and further reactions with triphenylphosphine .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the rhizomes of Atractylodes lancea. The rhizomes are crushed into powder, soaked in ethanol, and then percolated. The ethanol is evaporated under reduced pressure to obtain the residue containing this compound .
Chemical Reactions Analysis
Types of Reactions
Atractylodin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like manganese dioxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving its alkyne group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyllithium, manganese dioxide, and triphenylphosphine. The reactions are typically carried out in solvents like tetrahydrofuran and dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield oxidized derivatives of this compound .
Scientific Research Applications
Atractylodin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sesquiterpenoid biosynthesis and chemical reactions.
Biology: It has been shown to modulate various biological pathways, including those involved in inflammation and cancer.
Medicine: This compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development
Comparison with Similar Compounds
Atractylodin is often compared with other sesquiterpenoids such as atractylenolides and β-eudesmol. While all these compounds share some pharmacological properties, this compound is unique in its potent inhibitory effects on specific enzymes and its ability to modulate multiple biological pathways .
List of Similar Compounds
- Atractylenolide I
- Atractylenolide II
- Atractylenolide III
- β-Eudesmol
These compounds, like this compound, are derived from Atractylodes species and exhibit various pharmacological activities .
Properties
IUPAC Name |
2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKWAXRYIITKG-QFMFQGICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019940 | |
Record name | Atractylodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-63-6 | |
Record name | Atractylodin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55290-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atractylodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atractylodin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRACTYLODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73E8B6UAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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